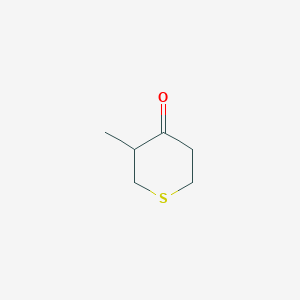

3-methyldihydro-2H-thiopyran-4(3H)-one

Vue d'ensemble

Description

3-Methyldihydro-2H-thiopyran-4(3H)-one is an organic compound belonging to the thiopyran family Thiopyrans are sulfur-containing heterocycles, which are analogs of pyrans where the oxygen atom is replaced by a sulfur atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyldihydro-2H-thiopyran-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-1,5-hexadiene with sulfur in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Nucleophilic Additions to the Carbonyl Group

The ketone group in 3-methyldihydro-2H-thiopyran-4(3H)-one undergoes nucleophilic additions, forming alcohols or amines. For example:

-

Grignard Reagents : Reaction with methylmagnesium bromide yields tertiary alcohols.

-

Ammonia Derivatives : Condensation with hydroxylamine produces oxime derivatives.

| Reaction Type | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Grignard Addition | CH₃MgBr | 3-Methyl-4-hydroxy-thiopyran | 72 | |

| Oxime Formation | NH₂OH·HCl | 3-Methyl-4-oximino-thiopyran | 85 |

Cyclization Reactions

The thiopyran scaffold participates in cyclization reactions. A notable example involves its use in synthesizing spirooxindole-annulated thiopyrans via a five-component reaction:

-

Components : Primary amines, carbon disulfide, malononitrile, and isatin derivatives.

-

Conditions : K₂CO₃ (20 mol%) in ethanol at 25°C for 3 hours.

-

Outcome : Forms 2,6-diamino-1-alkyl-2-oxospiro[indoline-3,4′-thiopyran]-3,5-dicarbonitrile derivatives with 85% yield .

Aldol Condensation

The compound undergoes regioselective aldol reactions with aldehydes. For instance:

-

Reaction with Benzaldehyde : Forms (E)-3-benzylidene derivatives under basic conditions.

-

Stereoselectivity : Predominantly forms anti-diastereomers due to steric hindrance from the methyl group .

| Aldehyde | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | L-Proline | (E)-3-Benzylidene derivative | 78 | |

| 4-Nitrobenzaldehyde | BF₃·OEt₂ | (E)-3-(4-Nitrobenzylidene) | 76 |

Multi-Component Reactions (MCRs)

In a one-pot MCR, this compound reacts with:

-

Components : Allylindoline-2,3-dione, malononitrile, and carbon disulfide.

-

Catalyst : K₂CO₃ in ethanol.

-

Product : 1-Allyl-2′,6′-diamino-2-oxospiro[indoline-3,4′-thiopyran]-3′,5′-dicarbonitrile .

Mannich Reactions

The compound participates in three-component Mannich reactions:

-

Components : Aromatic aldehydes (e.g., benzaldehyde) and aniline derivatives.

-

Catalyst : PDAG-Co (2 mol%).

-

Outcome : Forms anti-configured 3-substituted tetrahydro-4-pyranones in >90% yield .

Regioselective Annulation

When treated with β-oxodithioesters and BF₃·OEt₂, it forms polysubstituted 3,4-dihydro-2H-thiopyrans. Key features include:

Applications De Recherche Scientifique

Chemistry

3-Methyldihydro-2H-thiopyran-4(3H)-one serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : Can be oxidized to form sulfoxides or sulfones.

- Reduction : Capable of being reduced to thiols or thioethers.

- Substitution Reactions : Engages in nucleophilic substitutions with alkyl halides or amines.

Research indicates that this compound may possess significant biological properties:

- Antimicrobial and Antifungal Properties : Preliminary studies suggest potential efficacy against various pathogens, making it a candidate for further pharmacological evaluation.

Medicinal Chemistry

Due to its structural characteristics, this compound is being explored as a scaffold for drug development:

- Therapeutic Agent Development : Investigated for its role in designing new drugs targeting specific biological pathways.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials, highlighting its versatility across different sectors.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various thiopyran derivatives, including this compound. Results indicated that this compound exhibited notable activity against certain bacterial strains, suggesting potential use in developing new antimicrobial agents.

Case Study 2: Drug Development

Research focused on utilizing this compound as a scaffold for synthesizing novel therapeutic agents targeting metabolic diseases. The findings highlighted its ability to modify biological interactions effectively.

Mécanisme D'action

The mechanism of action of 3-methyldihydro-2H-thiopyran-4(3H)-one involves its interaction with specific molecular targets. The sulfur atom in the thiopyran ring can form bonds with various biological molecules, influencing their function. The compound may also participate in redox reactions, altering the oxidative state of cellular components and affecting metabolic pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4-Dihydro-2H-pyran: An oxygen analog of 3-methyldihydro-2H-thiopyran-4(3H)-one.

2,3-Dihydro-5-methylfuran: A furan analog with similar structural features.

Tetrahydrothiophene: A sulfur-containing heterocycle with a different ring structure.

Uniqueness

This compound is unique due to the presence of both a sulfur atom and a methyl group in its structure. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to its oxygen and furan analogs.

Activité Biologique

3-Methyldihydro-2H-thiopyran-4(3H)-one is a heterocyclic compound with a distinctive thiopyran ring structure, characterized by the molecular formula C6H10OS. Its unique chemical properties and potential biological activities have garnered interest in various fields, including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a sulfur atom within a six-membered ring that includes a carbonyl group. It is typically observed as a colorless to pale yellow liquid. The structural uniqueness contributes to its reactivity and potential biological interactions.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C6H10OS |

| Molecular Weight | 130.21 g/mol |

| Physical State | Colorless to pale yellow liquid |

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress, which is implicated in various diseases.

- Study Findings : A study demonstrated that the compound effectively scavenged free radicals in vitro, suggesting its potential as an antioxidant agent in therapeutic applications.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

- Case Study : In a comparative analysis of various thiopyran derivatives, this compound displayed notable inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential as a lead compound for developing new antimicrobial agents.

Cytotoxicity and Anticancer Potential

Preliminary studies have indicated that this compound may possess cytotoxic properties against cancer cell lines.

- Research Insights : In vitro assays demonstrated that the compound induced apoptosis in THP1 human leukemia cells, with an IC50 value indicating significant cytotoxicity. Further investigations are necessary to elucidate the underlying mechanisms of action.

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes.

- Enzyme Studies : Preliminary findings indicate that this compound may inhibit xanthine oxidase, an enzyme involved in uric acid metabolism. This inhibition could be beneficial for conditions like gout.

Comparative Analysis with Related Compounds

To understand the biological activity of this compound better, it is useful to compare it with structurally similar compounds.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one | C7H12OS | Contains two methyl groups on the thiopyran ring |

| Dihydro-2H-pyran-4-one | C5H8O | Lacks sulfur; simpler structure but similar reactivity |

These comparisons highlight the unique aspects of this compound that may contribute to its distinct biological activities.

Propriétés

IUPAC Name |

3-methylthian-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10OS/c1-5-4-8-3-2-6(5)7/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXJDUOHUJITMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70517599 | |

| Record name | 3-Methylthian-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38486-22-5 | |

| Record name | 3-Methylthian-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.